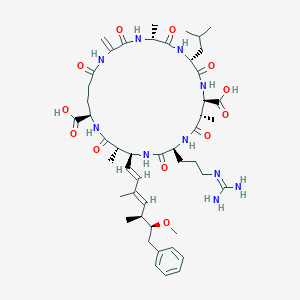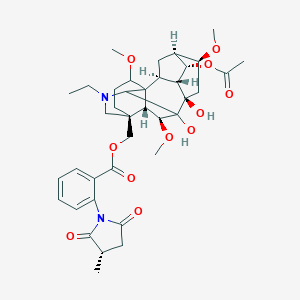
1-(3,3-Diphenyl-3-hydroxypropyl)-1-methylpiperidinium iodide
Vue d'ensemble
Description
1-(3,3-Diphenyl-3-hydroxypropyl)-1-methylpiperidinium iodide, also known as DPHMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for investigating the mechanisms of certain physiological processes. In
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
1-(3,3-Diphenyl-3-hydroxypropyl)-1-methylpiperidinium iodide is involved in various chemical synthesis and reaction processes. Shibuya (1979) explored the synthesis of 3,5-Diphenyl-1,2-dithiolium perchlorate and its reaction with active methylene compounds, leading to novel products like 3-substituted 4,6-diphenyl-2H-thiopyran-2-ones, and 3-substituted 2-hydroxy-4,6-diphenylpyridines (Shibuya, 1979).
Structural and Bonding Studies
Studies by Freytag and Jones (1999) on hydrogen bonding in piperidinium derivatives, including compounds similar to 1-(3,3-Diphenyl-3-hydroxypropyl)-1-methylpiperidinium iodide, revealed unusual crystal packing involving four-centre hydrogen bonds (Freytag & Jones, 1999).
Electrochemical Properties
The electrochemical properties of related compounds were examined by Barker and Summers (1983), who studied the polarographic reduction of 1,1'-dimethyl-3,3'-oxybispyridinediium diiodide, providing insights into electron transfer processes (Barker & Summers, 1983).
Magnetic and Electrical Properties
Mukai et al. (2003) researched iodide salts of methylpyridinium-substituted verdazyl radicals, uncovering significant insights into their magnetic and electrical properties, which could be relevant for similar compounds like 1-(3,3-Diphenyl-3-hydroxypropyl)-1-methylpiperidinium iodide (Mukai et al., 2003).
Applications in CO2 Separation
Kim and Kang (2019) demonstrated the use of 1-aminopyridinium iodide in CO2 separation composites, an application that could potentially be extended or adapted to similar compounds (Kim & Kang, 2019).
Propriétés
IUPAC Name |
3-(1-methylpiperidin-1-ium-1-yl)-1,1-diphenylpropan-1-ol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NO.HI/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,23H,4,9-10,15-18H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGQPLMAHPNLOI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Diphenyl-3-hydroxypropyl)-1-methylpiperidinium iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate](/img/structure/B63.png)
